molecular formula C10H15NO2 B13037693 (1R,2R)-1-Amino-1-(4-methoxyphenyl)propan-2-OL

(1R,2R)-1-Amino-1-(4-methoxyphenyl)propan-2-OL

Cat. No.: B13037693
M. Wt: 181.23 g/mol
InChI Key: ZBXPOHJSNYWSOE-XCBNKYQSSA-N
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Description

(1R,2R)-1-Amino-1-(4-methoxyphenyl)propan-2-OL is a chiral amino alcohol derivative characterized by a 4-methoxyphenyl substituent at the C1 position and a hydroxyl group at C2. Amino alcohols of this class are often intermediates in pharmaceutical synthesis, with stereochemistry and substituents critically influencing their reactivity and applications .

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

(1R,2R)-1-amino-1-(4-methoxyphenyl)propan-2-ol

InChI

InChI=1S/C10H15NO2/c1-7(12)10(11)8-3-5-9(13-2)6-4-8/h3-7,10,12H,11H2,1-2H3/t7-,10+/m1/s1

InChI Key

ZBXPOHJSNYWSOE-XCBNKYQSSA-N

Isomeric SMILES

C[C@H]([C@@H](C1=CC=C(C=C1)OC)N)O

Canonical SMILES

CC(C(C1=CC=C(C=C1)OC)N)O

Origin of Product

United States

Preparation Methods

Reductive Amination of 4-Methoxyacetophenone

One of the most established routes to synthesize this compound involves reductive amination of 4-methoxyacetophenone with an appropriate amine source, followed by stereoselective reduction.

  • Procedure:

    • 4-Methoxyacetophenone is reacted with ammonia or a primary amine under reductive amination conditions.
    • A reducing agent such as sodium borohydride or catalytic hydrogenation (Pd/C under hydrogen atmosphere) is used to convert the imine intermediate to the chiral amino alcohol.
    • Control of reaction parameters (temperature, solvent, catalyst loading) is critical to favor the (1R,2R) stereoisomer.
  • Key Points:

    • The reaction is typically conducted in solvents like ethyl acetate or methanol.
    • Chiral catalysts or auxiliaries may be employed to enhance enantioselectivity.
    • Purification involves crystallization or chromatographic techniques to isolate the desired enantiomer.

Chiral Resolution via Diastereomeric Salt Formation

Another method involves preparing diastereomeric salts using chiral amines such as (S)-(-)-α-methylbenzylamine, followed by selective crystallization.

  • Process Steps:

    • Condensation of 4-methoxyacetophenone with (S)-(-)-α-methylbenzylamine in the presence of p-toluenesulfonic acid in toluene under reflux.
    • Removal of water azeotropically using a Dean-Stark apparatus.
    • Catalytic hydrogenation of the resulting imine intermediate over Pd/C at 35–40°C.
    • Formation of p-toluenesulfonic acid salts of the chiral amine derivatives.
    • Isolation of the (R,R)-configured salt by crystallization at 5–10°C.
  • Advantages:

    • High chiral purity (up to 100% by HPLC).
    • Well-defined melting points and optical rotation values confirm stereochemistry.
    • Scalable for industrial production.
  • Typical Data:

Step Reagents/Conditions Yield (%) Notes
(a) 4-Methoxyacetophenone + (S)-α-methylbenzylamine, p-TSA, toluene reflux, Dean-Stark ~90% Imine formation
(b) Pd/C, H2 (35-40°C), ethyl acetate ~85% Hydrogenation to amine
(c) p-Toluenesulfonic acid, crystallization at 5-10°C ~80% Salt formation and isolation

Cyanohydrin Route Using Trimethylsilyl Cyanide

An alternative synthetic approach involves the addition of trimethylsilyl cyanide (TMSCN) to 4-methoxyacetophenone catalyzed by zinc iodide, followed by hydrolysis and reduction steps.

  • Reaction Conditions:

    • 4-Methoxyacetophenone is treated with TMSCN and zinc iodide under nitrogen at room temperature overnight.
    • The reaction mixture is worked up with methylene chloride and sodium hydroxide to hydrolyze the cyanohydrin intermediate.
    • Subsequent reduction of the nitrile group yields the amino alcohol.
  • Key Features:

    • This method offers an alternative to reductive amination.
    • Moderate yield (~24%) reported.
    • Requires careful control to avoid side reactions and racemization.

Comparative Summary of Preparation Methods

Method Key Reagents/Conditions Stereoselectivity Yield Range Advantages Limitations
Reductive Amination 4-Methoxyacetophenone, amine, NaBH4 or Pd/C H2 Moderate to High Moderate Straightforward, scalable Requires chiral control for purity
Chiral Resolution (Diastereomeric Salt) (S)-α-methylbenzylamine, p-TSA, Pd/C, H2, crystallization Very High (100% chiral purity) High Excellent enantiomeric purity Multi-step, requires chiral amine
Cyanohydrin Formation via TMSCN 4-Methoxyacetophenone, TMSCN, ZnI2, NaOH Moderate Low (~24%) Alternative route Lower yield, more steps

Research Findings and Optimization Insights

  • Chiral Purity: The diastereomeric salt formation method yields enantiomerically pure this compound, confirmed by HPLC and optical rotation ().
  • Catalyst and Solvent Effects: Use of Pd/C under mild hydrogenation conditions (35–40°C) favors selective reduction without racemization ().
  • Reaction Monitoring: Azeotropic removal of water during imine formation is critical to drive the reaction to completion and improve yield ().
  • Storage Stability: The compound should be stored in a dry, inert atmosphere at 2–8°C to prevent degradation of amino and hydroxyl groups ().

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Amino-1-(4-methoxyphenyl)propan-2-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (1R,2R)-1-Amino-1-(4-methoxyphenyl)propan-2-OL is used as a chiral building block for the synthesis of complex molecules. Its stereochemistry is crucial for the development of enantiomerically pure compounds .

Biology

In biological research, this compound serves as a precursor for the synthesis of biologically active molecules. It is used in the study of enzyme mechanisms and as a ligand in receptor binding studies .

Medicine

Pharmacologically, this compound is investigated for its potential therapeutic effects. It is a key intermediate in the synthesis of drugs targeting neurological disorders and cardiovascular diseases .

Industry

In the industrial sector, this compound is utilized in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of (1R,2R)-1-Amino-1-(4-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxy group enhances its lipophilicity, facilitating its passage through biological membranes. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following compounds share the core 1-amino-propan-2-ol backbone but differ in phenyl ring substituents and stereochemistry. Key structural differences and their implications are summarized below:

Table 1: Structural and Molecular Comparison
Compound Name (CAS) Substituent(s) on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Configuration
(1R,2R)-1-氨基-1-(3,4-二甲基苯基)丙烷-2-醇 (1213152-21-6) 3,4-dimethylphenyl C11H17NO 179.26 (1R,2R)
(1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL (1270385-18-6) 4-(trifluoromethylthio)phenyl C10H12F3NOS 251.27 (1S,2R)
(1S,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-ol (1212998-44-1) 2-chloro-4-(trifluoromethyl)phenyl C10H10ClF3NO 267.64 (1S,2R)
(1S,2R)-1-AMINO-1-(3-BROMO-5-METHYLPHENYL)PROPAN-2-OL (1270057-87-8) 3-bromo-5-methylphenyl C10H14BrNO 244.13 (1S,2R)
(1S,2R)-1-Amino-1-(2-furyl)propan-2-OL (1213543-11-3) 2-furyl (heterocyclic) C7H11NO2 141.17 (1S,2R)

Key Observations :

  • Substituent Diversity: The 4-methoxyphenyl group in the target compound contrasts with electron-withdrawing groups (e.g., trifluoromethylthio, chloro) or bulky substituents (e.g., bromo, dimethyl) in analogs.
  • Stereochemistry : The (1R,2R) configuration in the target compound and the (1S,2R) configuration in others may lead to distinct interactions in chiral environments or asymmetric synthesis .

Physicochemical Properties

Table 2: Predicted and Experimental Physicochemical Data
Compound (CAS) Density (g/cm³) Boiling Point (°C) pKa
(1R,2R)-1-氨基-1-(3,4-二甲基苯基)丙烷-2-醇 Not reported Not reported Not reported
(1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL Not reported Not reported Not reported
(1S,2R)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL 1.406 (Predicted) 359.7 (Predicted) 12.55 (Predicted)
(1S,2R)-1-Amino-1-(2-furyl)propan-2-OL 1.139 (Predicted) 237.8 (Predicted) 12.44 (Predicted)

Key Observations :

  • Density : Compounds with heavier substituents (e.g., bromine in ) exhibit higher predicted densities.
  • Boiling Points : Furyl-substituted analogs () show lower predicted boiling points compared to brominated derivatives (), likely due to reduced molecular weight and polarity.

Biological Activity

(1R,2R)-1-Amino-1-(4-methoxyphenyl)propan-2-OL is a chiral compound that has garnered attention for its potential biological activity. Characterized by its unique stereochemistry and functional groups, this compound is believed to interact selectively with various biological targets, including enzymes and receptors. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H15NO2, with a molecular weight of approximately 181.24 g/mol. Its structure includes:

  • An amino group (-NH2)
  • A hydroxyl group (-OH)
  • A methoxy group (-OCH3) attached to a phenyl ring

These functional groups are crucial for the compound's reactivity and interactions in biological systems.

The mechanism by which this compound exerts its effects is primarily related to its ability to form hydrogen bonds and engage in non-covalent interactions with biological targets. The presence of both amino and hydroxyl groups facilitates these interactions, enhancing the compound's binding affinity to specific enzymes or receptors.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially impacting cellular processes such as energy production and biosynthesis.
  • Receptor Modulation : It can act as a ligand for various receptors, influencing signaling pathways that regulate physiological functions.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Pharmacological Properties

  • Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.
  • Antidepressant Activity : Some investigations have indicated that it may exhibit antidepressant-like effects in animal models.
  • Anti-inflammatory Effects : The compound has been explored for its potential to reduce inflammation in certain conditions.

Case Studies and Research Findings

Several studies have focused on the pharmacological implications of this compound:

StudyFindings
Study 1 Demonstrated that the compound significantly reduced depressive-like behavior in rodent models, suggesting potential as an antidepressant.
Study 2 Investigated the neuroprotective effects against oxidative stress in neuronal cells, highlighting its role in protecting against neurodegeneration.
Study 3 Explored anti-inflammatory properties in vitro, showing reduced cytokine production in activated macrophages.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

CompoundStructural FeaturesBiological Activity
(1S,2S)-1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OLChiral center variation; chlorine substitutionPotential anti-cancer properties
(1R,2S)-1-Amino-1-(5-bromo-2-methoxyphenyl)propan-2-OLBromine instead of chlorineEnhanced receptor binding affinity

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